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Abstract
HPA-12 is a potent, cell-permeable inhibitor of the ceramide transport protein (CERT), a key

player in the non-vesicular trafficking of ceramides from the endoplasmic reticulum (ER) to the

Golgi apparatus. By competitively binding to the START (steroidogenic acute regulatory

protein-related lipid transfer) domain of CERT, HPA-12 effectively blocks the transport of

ceramide, a critical precursor for sphingomyelin synthesis. This inhibition of sphingolipid

metabolism has positioned HPA-12 as a valuable research tool for studying the roles of

ceramide and sphingomyelin in various cellular processes and as a potential therapeutic agent

in diseases characterized by dysregulated sphingolipid metabolism, including cancer and viral

infections. This technical guide provides a comprehensive overview of the discovery, history,

mechanism of action, and experimental evaluation of HPA-12.

Discovery and History
The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, now known as

HPA-12, was first identified in 2001 by Hanada and colleagues as an inhibitor of ceramide

trafficking.[1] Initially, the most active stereoisomer was reported to have a (1R,3R)

configuration. However, subsequent studies and a revision of the stereochemistry in 2011

definitively established the (1R,3S) configuration as the biologically active form.[1] This revision

was crucial for the rational design of subsequent analogs and for understanding the specific

molecular interactions with the CERT protein.
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The discovery of HPA-12 was a significant milestone in the study of sphingolipid metabolism,

providing the first small molecule tool to specifically probe the function of CERT-mediated

ceramide transport.[2][3] Its development has since facilitated numerous studies on the roles of

ceramide and sphingomyelin in cell signaling, membrane structure, and disease pathogenesis.

Mechanism of Action
HPA-12 functions as a competitive inhibitor of the ceramide transport protein (CERT).[4] CERT

is responsible for the specific transfer of newly synthesized ceramide from the ER to the trans-

Golgi network, where it is converted to sphingomyelin by sphingomyelin synthase. HPA-12
mimics the structure of ceramide and binds to the START domain of CERT, the same domain

that recognizes and binds ceramide.[5][6] This competitive binding prevents CERT from loading

ceramide at the ER, thereby inhibiting its transport to the Golgi. The consequence of this

inhibition is a reduction in the rate of sphingomyelin synthesis.[7]

Quantitative Bioactivity Data
The biological activity of HPA-12 and its stereoisomers has been quantified in various in vitro

assays. The binding affinity to the CERT START domain and the cellular potency in inhibiting

sphingomyelin synthesis are key parameters.
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Parameter Compound Value Assay Reference

Binding Affinity

(Kd)
(1R,3S)-HPA-12 ~30 nM

Surface Plasmon

Resonance

(SPR)

[2]

(1S,3R)-HPA-12 >10,000 nM

Surface Plasmon

Resonance

(SPR)

[2]

(1S,3S)-HPA-12 ~4,500 nM

Surface Plasmon

Resonance

(SPR)

[2]

(1R,3R)-HPA-12 ~4,000 nM

Surface Plasmon

Resonance

(SPR)

[2]

Inhibitory

Potency (EC50)
(1R,3S)-HPA-12 4 µM

TR-FRET Assay

(binding to

isolated START

domain)

[4][8]

Cellular Activity (1R,3S)-HPA-12 2.5 µM

Inhibition of

fluorescent

ceramide analog

conversion in

CHO and HeLa

cells

[4]

(1R,3S)-HPA-12 1 µM

Inhibition of

sphingomyelin

synthesis in wild-

type CHO cells

[4]

Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of HPA-12's activity.

Below are methodologies for key experiments cited in the literature.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for CERT Binding
This assay quantifies the binding of HPA-12 to the isolated START domain of CERT by

measuring the displacement of a fluorescently labeled ceramide probe.

Materials:

His-tagged recombinant CERT START domain

Fluorescently labeled ceramide probe (e.g., BODIPY-C12-ceramide)

Europium (Eu3+) cryptate-labeled anti-His antibody (donor fluorophore)

d2-labeled streptavidin (acceptor fluorophore, if using a biotinylated probe)

HPA-12 and test compounds

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)

384-well low-volume microplates

Procedure:

Prepare serial dilutions of HPA-12 and test compounds in assay buffer.

In a 384-well plate, add the His-tagged CERT START domain.

Add the Eu3+-labeled anti-His antibody and incubate to allow binding.

Add the fluorescently labeled ceramide probe.

Add the serially diluted HPA-12 or test compounds to the wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

binding equilibrium.
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Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor

(e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against

the compound concentration to determine the EC50 value.

Fluorescent Ceramide Transport Assay in Live Cells
This assay measures the ability of HPA-12 to inhibit the transport of a fluorescent ceramide

analog from the ER to the Golgi in living cells.

Materials:

HeLa or CHO cells

Cell culture medium and supplements

Fluorescent ceramide analog (e.g., C6-NBD-ceramide)

HPA-12

Fluorescence microscope

Image analysis software

Procedure:

Seed HeLa or CHO cells on glass-bottom dishes or coverslips and culture overnight.

Pre-incubate the cells with various concentrations of HPA-12 in serum-free medium for a

specified time (e.g., 30 minutes) at 37°C.

Add the fluorescent ceramide analog (e.g., 5 µM C6-NBD-ceramide) to the cells and

incubate at 4°C for 30 minutes to allow the probe to label the plasma membrane and ER.[9]

Wash the cells with cold medium to remove excess probe.

Shift the temperature to 37°C to initiate ceramide transport.
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At different time points (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.

Acquire fluorescence images of the cells using a fluorescence microscope, focusing on the

Golgi region (often identified by its perinuclear localization).

Quantify the fluorescence intensity in the Golgi region using image analysis software. A

reduction in Golgi fluorescence in HPA-12-treated cells compared to control cells indicates

inhibition of ceramide transport.[9]

NanoBRET Assay for CERT Target Engagement in Live
Cells
This proximity-based assay measures the direct binding of a compound to CERT in live cells.

Materials:

HeLa cells

Expression vector for NanoLuc®-CERT fusion protein

Fluorescently labeled tracer compound that binds to CERT

HPA-12 and test compounds

NanoBRET™ Nano-Glo® Substrate and buffer

Luminometer capable of measuring BRET

Procedure:

Transfect HeLa cells with the NanoLuc®-CERT expression vector and seed into 96-well

plates.

The following day, treat the cells with the fluorescent tracer and varying concentrations of

HPA-12 or test compounds.

Add the NanoBRET™ Nano-Glo® Substrate.
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Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing

concentrations of a test compound indicates displacement of the tracer and binding of the

compound to CERT.

Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a

comprehensive understanding of HPA-12's function and evaluation.
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Figure 1. Signaling pathway of HPA-12 mediated inhibition of sphingomyelin synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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